"Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate" chemical properties
"Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate" chemical properties
An In-Depth Technical Guide to Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
Abstract
Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a polysubstituted heterocyclic compound featuring a 2-aminothiophene core. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its synthetic versatility and presence in a wide array of biologically active molecules. The synthesis of this and related compounds is most efficiently achieved through the Gewald aminothiophene synthesis, a robust multi-component reaction. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol via the Gewald reaction, an analysis of the reaction mechanism, and an exploration of the compound's reactivity and potential applications as a versatile chemical building block.
Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent parts and data available for closely related analogs, such as the pyridin-4-yl and phenyl-substituted variants.
Table 1: Core Properties of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
| Property | Value | Source/Method |
| IUPAC Name | Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate | - |
| CAS Number | 1019521-30-2 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂S | Calculated |
| Molecular Weight | 234.28 g/mol | Calculated |
| Canonical SMILES | COC(=O)C1=C(SC=C1C2=NC=CC=C2)N | - |
| InChI Key | VKXUCDRKQIJIRQ-UHFFFAOYSA-N (pyridin-4-yl isomer) | [] |
| Predicted Boiling Point | ~389.3°C at 760 mmHg (based on pyridin-4-yl isomer) | [] |
| Predicted Density | ~1.319 g/cm³ (based on pyridin-4-yl isomer) | [] |
| Appearance | Expected to be a solid at room temperature | Inferred from analogs |
Synthesis and Mechanism: The Gewald Reaction
The most prominent and efficient method for constructing the 2-aminothiophene scaffold of the title compound is the Gewald reaction. This one-pot, multi-component condensation is valued for its operational simplicity and ability to generate molecular complexity from readily available starting materials.[3][4]
Rationale for Method Selection
The Gewald reaction is the industry-standard approach for this class of compounds for several key reasons:
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Convergence: It combines three components (a ketone, an α-cyanoester, and elemental sulfur) in a single step.
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Atom Economy: It builds the heterocyclic core with minimal byproduct formation.
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Versatility: It tolerates a wide range of substituents on the ketone and ester components, allowing for the creation of diverse compound libraries.
The Gewald Reaction Mechanism
The mechanism, though complex, is understood to proceed through several key stages, which have been elucidated through extensive study and computational analysis.[5][6]
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Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2-acetylpyridine) and the active methylene compound (methyl cyanoacetate). This forms a stable α,β-unsaturated nitrile intermediate.[3][7]
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Sulfur Addition: The α,β-unsaturated nitrile is deprotonated by the base, and the resulting carbanion attacks the elemental sulfur ring (S₈), leading to the formation of polysulfide intermediates.[5][6]
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Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization. A subsequent tautomerization and aromatization process yields the final, stable 2-aminothiophene product.[3][7]
Caption: Generalized mechanism of the Gewald aminothiophene synthesis.
Experimental Protocol: Synthesis Workflow
The following is a representative, self-validating protocol for the synthesis of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate. The success of the reaction is typically confirmed by chromatographic analysis (TLC) and spectroscopic characterization (NMR, MS) of the final product.
Caption: Step-by-step workflow for the synthesis of the title compound.
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (solvent), followed by 2-acetylpyridine (1.0 eq.), methyl cyanoacetate (1.0 eq.), and finely powdered elemental sulfur (1.1 eq.).
-
Causality: Ethanol is a common polar solvent for this reaction, capable of dissolving the reactants and facilitating the reaction at reflux temperature.
-
-
Catalyst Addition: Add morpholine or another suitable base (e.g., diethylamine, 0.2 eq.) to the stirred suspension.
-
Causality: The base is crucial for catalyzing the initial Knoevenagel condensation. Its concentration is kept catalytic to avoid unwanted side reactions.
-
-
Thermal Reaction: Heat the mixture to reflux (approximately 80°C) and maintain it for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation of the product. Collect the resulting solid by vacuum filtration.
-
Washing: Wash the crude solid on the filter with a small amount of cold ethanol to remove residual starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a dimethylformamide (DMF)/water mixture, to yield the final product in high purity.
Chemical Reactivity and Derivatization
The title compound possesses multiple reactive sites, making it a highly valuable intermediate for further synthetic transformations. The interplay between the electron-donating amino group and the electron-withdrawing carboxylate and pyridine groups dictates its reactivity.
-
2-Amino Group: This is the primary nucleophilic center. It readily undergoes acylation, alkylation, and condensation reactions. A particularly powerful application is its use in forming fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, by reacting with reagents like formamide or isocyanates.
-
3-Ester Group: The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. It can also be reduced to a primary alcohol.
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen is basic and can be protonated, alkylated to form pyridinium salts, or oxidized to an N-oxide. These modifications can significantly alter the molecule's solubility and biological activity.
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Thiophene Ring: The C5 position of the thiophene ring is the most likely site for electrophilic aromatic substitution, activated by the adjacent amino group.
Caption: Key reactive sites and potential derivatization pathways.
Potential Applications and Research Significance
The 2-aminothiophene framework is a "privileged scaffold" in drug discovery. Derivatives have shown a broad spectrum of biological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor properties.[8]
-
Medicinal Chemistry: The title compound is an excellent starting point for synthesizing libraries of novel compounds for drug screening. The pyridine ring can act as a crucial hydrogen bond acceptor or a metal-coordinating site, enhancing interactions with biological targets. Its structural similarity to known kinase inhibitors and other therapeutic agents makes it a high-value synthetic intermediate.
-
Materials Science: As with many aminothiophene derivatives, this compound can serve as a precursor for the synthesis of azo dyes and other functional colorants, where the thiophene and pyridine rings contribute to the chromophore system.[5]
-
Agrochemicals: Substituted aminothiophenes have been utilized as intermediates in the preparation of compounds with herbicidal and fungicidal activity.[9]
Conclusion
Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a synthetically accessible and highly versatile heterocyclic building block. Its efficient one-pot synthesis via the Gewald reaction, combined with the multiple reactive handles available for derivatization, establishes it as a valuable platform for research in drug discovery, materials science, and fine chemical synthesis. The insights provided in this guide aim to equip researchers with the foundational knowledge required to effectively synthesize and utilize this compound in their scientific endeavors.
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Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [5]
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Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [6]
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New Jersey Institute of Technology. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [7]
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